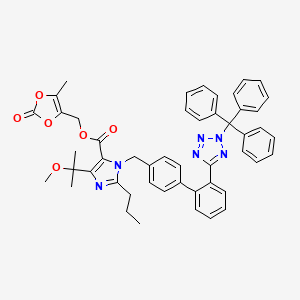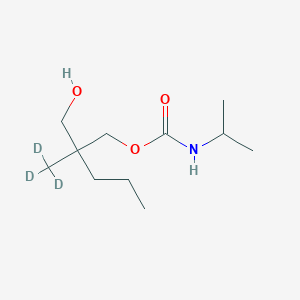
4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt involves synthetic routes that typically include the reaction of 4-Hydroxy-6-oxohexanoic acid with dicyclohexylamine. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biochemical pathways.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups in the compound allow it to participate in various biochemical reactions, influencing protein interactions and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt can be compared with similar compounds such as:
4-Hydroxy-6-oxohexanoic Acid: The parent compound without the dicyclohexylamine salt.
6-Oxohexanoic Acid: A similar compound lacking the hydroxyl group.
Dicyclohexylamine Salts of Other Acids: Compounds where dicyclohexylamine is combined with different acids.
The uniqueness of this compound lies in its specific combination of functional groups and its applications in proteomics research .
Properties
Molecular Formula |
C18H33NO4 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;4-hydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C12H23N.C6H10O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;7-4-3-5(8)1-2-6(9)10/h11-13H,1-10H2;4-5,8H,1-3H2,(H,9,10) |
InChI Key |
SJFRRWUFBSKXSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(CC(=O)O)C(CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)



![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)






